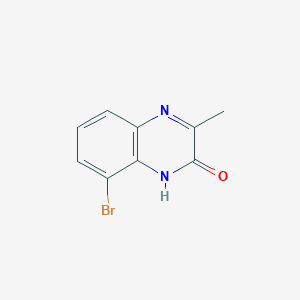

8-bromo-3-methylquinoxalin-2(1H)-one

Description

8-Bromo-3-methylquinoxalin-2(1H)-one is a heterocyclic organic compound featuring a quinoxalinone core substituted with a bromine atom at the 8-position and a methyl group at the 3-position. The bromine substituent enhances electrophilicity, facilitating further functionalization, while the methyl group contributes to steric and electronic modulation . Structural characterization of such compounds often employs crystallographic tools like SHELX and analytical techniques such as NMR and LCMS, as evidenced in synthetic protocols .

Properties

Molecular Formula |

C9H7BrN2O |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

8-bromo-3-methyl-1H-quinoxalin-2-one |

InChI |

InChI=1S/C9H7BrN2O/c1-5-9(13)12-8-6(10)3-2-4-7(8)11-5/h2-4H,1H3,(H,12,13) |

InChI Key |

OISQDWWNLJSXHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C(=CC=C2)Br)NC1=O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

8-Bromo-3-methylquinoxalin-2(1H)-one has been investigated for its potential therapeutic properties, particularly as an anticancer and antimicrobial agent. The unique structure of this compound allows it to interact with various biological targets.

Mechanism of Action:

- The bromine atom in the compound enhances its reactivity, allowing it to form covalent bonds with nucleophilic residues in proteins, which can inhibit enzyme activity or modulate receptor functions.

- The quinoxaline core may interact with nucleic acids, affecting gene expression and cellular processes.

Case Studies:

- A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for new anticancer agents .

- Another research highlighted its antibacterial properties against Gram-positive and Gram-negative bacteria, demonstrating its potential use in treating infections .

Biological Studies

The biological activities of this compound have been explored extensively.

Applications:

- Antimicrobial Activity: The compound has shown efficacy against various pathogens. Its derivatives have been tested for their ability to inhibit bacterial growth and biofilm formation.

- Antiinflammatory Properties: Research indicates that certain derivatives can reduce inflammation markers in vitro and in vivo models.

Mechanism of Action:

- The interaction with specific enzymes involved in inflammatory pathways has been proposed as a mechanism for its anti-inflammatory effects.

Case Studies:

- A comprehensive study demonstrated the synthesis of novel derivatives that exhibited enhanced antimicrobial activity compared to standard antibiotics . These findings support the potential for developing new treatments for resistant bacterial strains.

Material Science

In material science, this compound serves as a precursor for synthesizing advanced materials.

Applications:

- Organic Semiconductors: Its unique electronic properties make it suitable for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Dyes and Pigments: The compound can be modified to create colorants with specific optical properties.

Case Studies:

- Research conducted on the use of quinoxaline derivatives in organic electronics showed promising results, indicating their potential application in next-generation electronic devices .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 8-Bromo-3-methylquinoxalin-2(1H)-one

Key Observations :

- Electrophilicity: Bromine at the 8-position (target compound) vs. 6- or 7-position (e.g., 6-Bromo-7-methoxyquinoxalin-2(1H)-one) alters reactivity in cross-coupling reactions .

- Solubility: Methoxy groups (e.g., 7-Methoxy-3-methylquinoxalin-2(1H)-one) improve aqueous solubility compared to halogenated analogues .

- Bioactivity: Amino-substituted derivatives (e.g., 6-Amino-3-methylquinoxalin-2(1H)-one) exhibit distinct pharmacological profiles, such as α6-GABAAR subtype selectivity .

Preparation Methods

Methylation at C3 via Phosphonium Ylide Alkylation

The introduction of a methyl group at C3 is efficiently achieved using methyltriphenylphosphonium bromide (2a) under basic conditions. A representative procedure involves:

-

Reaction Setup : Combining 1-methylquinoxalin-2(1H)-one (1a, 8 mmol) with methyltriphenylphosphonium bromide (24 mmol) and KHCO₃ (24 mmol) in toluene.

-

Conditions : Heating at 110°C for 24 hours under air.

-

Workup : Extraction with ethyl acetate, followed by column chromatography (petroleum ether/EtOAc).

This method yields 3-methylquinoxalin-2(1H)-one derivatives in 93% yield , demonstrating excellent scalability and reproducibility.

Bromination at C8: Strategies and Adaptations

Bromination at C8 presents greater complexity due to the need for regioselectivity. Two primary pathways emerge:

Bromination During Cyclization

Adapting methods from quinoline synthesis, 8-bromoquinoxalin-2(1H)-one can be prepared via cyclization of brominated precursors. For example:

-

Starting Material : 2-Bromoaniline derivatives.

-

Cyclization : Reaction with glyoxal or crotonaldehyde in the presence of HCl and chloranil.

-

Oxidation : Subsequent oxidation with tin anhydride yields the quinoxalinone core.

While this approach is effective for quinolines, adapting it to quinoxalinones requires careful optimization to maintain regioselectivity.

Post-Cyclization Electrophilic Bromination

Direct bromination of preformed quinoxalin-2(1H)-ones using reagents like N-bromosuccinimide (NBS) or Br₂ in acetic acid has been explored. However, the electron-deficient nature of the ring often necessitates harsh conditions, risking over-bromination or decomposition.

Integrated Synthesis of 8-Bromo-3-Methylquinoxalin-2(1H)-One

Stepwise Approach

A two-step sequence combining cyclization and alkylation offers the most reliable pathway:

One-Pot Bromination-Alkylation

Emerging methodologies using photoexcited nitroarenes enable simultaneous functionalization. For instance:

-

Reagents : Na₂CO₃, DMF, and visible light irradiation.

-

Outcome : Direct coupling of brominated radicals with quinoxalin-2(1H)-ones, though yields for C8 bromination remain modest (~43–70%).

Comparative Analysis of Methods

| Parameter | Cyclization-Alkylation Route | One-Pot Photoexcitation Route |

|---|---|---|

| Overall Yield | 60–70% (Step 1) → 93% (Step 2) | 43–70% |

| Regioselectivity | High | Moderate |

| Scalability | Excellent | Limited |

| Reagent Complexity | Moderate | High |

Mechanistic Insights

Q & A

Q. What is the synthetic route for 8-bromo-3-methylquinoxalin-2(1H)-one, and how is purification achieved?

The compound can be synthesized via alkylation of a quinoxalin-2(1H)-one precursor. A typical method involves reacting 3-methylquinoxalin-2(1H)-one with a bromoalkylating agent in DMF using potassium carbonate as a base and tetra--butylammonium bromide as a catalyst. After stirring for 24 hours at room temperature, the reaction mixture is filtered to remove salts, and the solvent is evaporated under reduced pressure. Purification is achieved by recrystallization from ethanol, yielding crystalline product .

Q. Which spectroscopic and crystallographic techniques validate the structure of this compound?

Key techniques include:

- 1H NMR : To confirm substituent positions and integration ratios (e.g., aromatic protons and methyl groups) .

- X-ray crystallography : For unambiguous structural determination. Programs like SHELXL refine atomic coordinates using diffraction data, with R-factors < 0.05 indicating high precision .

- Melting point analysis : To verify purity .

Q. What solvents and conditions are optimal for N-alkylation of quinoxalin-2(1H)-one derivatives?

Polar aprotic solvents (e.g., DMF or DMSO) are preferred due to their ability to dissolve both organic bases (e.g., KCO) and reactants. Alkylation typically proceeds at room temperature over 24 hours with a slight excess of alkyl halide (1.1–1.2 eq). Catalytic tetra--butylammonium bromide enhances reaction efficiency .

Advanced Research Questions

Q. How can researchers address discrepancies in R-factor values during crystallographic refinement of brominated quinoxalines?

Discrepancies may arise from twinning, disorder, or incomplete data. Strategies include:

Q. What methodologies optimize photochemical decarboxylative coupling reactions involving quinoxalin-2(1H)-ones?

Photoinitiated reactions require:

- Wavelength selection : UV/Vis light matching the absorption profile of the photocatalyst (e.g., 450 nm for eosin Y).

- Substrate ratios : A 1:1.2 molar ratio of quinoxalin-2(1H)-one to carboxylate precursor minimizes side products.

- Solvent choice : Acetonitrile or DMF improves solubility and reaction kinetics .

Q. How does bromine substitution influence the electronic properties of quinoxalin-2(1H)-one derivatives?

Bromine’s electron-withdrawing effect reduces electron density in the aromatic ring, which can be quantified via:

- Hammett substituent constants ( for meta-Br = 0.39).

- DFT calculations : Analyzing frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling or electrophilic substitution reactions .

Q. What strategies resolve synthetic challenges in preparing sterically hindered quinoxaline derivatives?

- Microwave-assisted synthesis : Reduces reaction time and improves yields for sterically congested systems.

- Protecting groups : Temporarily block reactive sites (e.g., using benzyl or acetyl groups) to direct regioselectivity .

Methodological Considerations

Q. How should researchers handle light-sensitive brominated quinoxalines during storage and experimentation?

- Store compounds in amber vials at –20°C under inert atmosphere (N or Ar).

- Conduct reactions in light-shielded glassware or under red-light conditions to prevent photodegradation .

Q. What computational tools aid in predicting crystallographic packing patterns for quinoxaline derivatives?

Q. How to troubleshoot low yields in propargylation reactions of quinoxalin-2(1H)-ones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.